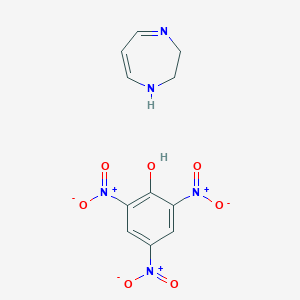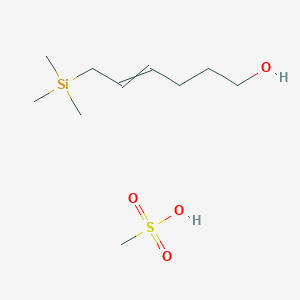
2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of four fluorine atoms attached to the pyridine ring, along with a hydroxylamine group. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine typically involves the nucleophilic substitution of 2,3,5,6-tetrachloropyridine with hydroxylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridines .
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This leads to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluoropyridine
- 2,3,5,6-Tetrafluoro-4-methylpyridine
- 2,3,5,6-Tetrafluoro-4-hydroxypyridine
Comparison: Compared to its analogs, 2,3,5,6-Tetrafluoro-N-hydroxypyridin-4-amine is unique due to the presence of the hydroxylamine group. This functional group imparts distinct reactivity and biological activity, making it more versatile in various applications. The fluorine atoms also contribute to its stability and lipophilicity, enhancing its potential as a drug candidate .
Propriétés
Numéro CAS |
105608-95-5 |
|---|---|
Formule moléculaire |
C5H2F4N2O |
Poids moléculaire |
182.08 g/mol |
Nom IUPAC |
N-(2,3,5,6-tetrafluoropyridin-4-yl)hydroxylamine |
InChI |
InChI=1S/C5H2F4N2O/c6-1-3(11-12)2(7)5(9)10-4(1)8/h12H,(H,10,11) |
Clé InChI |
NDCBSPSGXKVZLO-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1F)F)F)F)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















